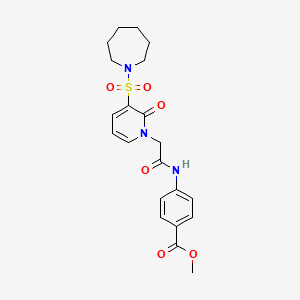

methyl 4-(2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate

CAS No.: 1251616-79-1

Cat. No.: VC5335514

Molecular Formula: C21H25N3O6S

Molecular Weight: 447.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251616-79-1 |

|---|---|

| Molecular Formula | C21H25N3O6S |

| Molecular Weight | 447.51 |

| IUPAC Name | methyl 4-[[2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]acetyl]amino]benzoate |

| Standard InChI | InChI=1S/C21H25N3O6S/c1-30-21(27)16-8-10-17(11-9-16)22-19(25)15-23-12-6-7-18(20(23)26)31(28,29)24-13-4-2-3-5-14-24/h6-12H,2-5,13-15H2,1H3,(H,22,25) |

| Standard InChI Key | PAAGNDBQTRREIE-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCCC3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, methyl 4-[[2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]acetyl]amino]benzoate, reflects its multifunctional design:

-

Pyridine core: A six-membered aromatic ring with a ketone group at position 2 and a sulfonamide-linked azepane at position 3.

-

Azepane sulfonyl group: A seven-membered cyclic amine (azepane) bonded to a sulfonyl group, enhancing solubility and binding affinity .

-

Benzoate ester: A methyl ester-substituted benzene ring connected via an acetamido linker, contributing to metabolic stability.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₂₅N₃O₆S | |

| Molecular Weight | 447.51 g/mol | |

| SMILES | COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCCC3 | |

| Topological Polar Surface Area | 128 Ų |

Synthesis and Optimization

Synthetic Pathways

While explicit protocols for this compound are scarce, analogous molecules suggest a multi-step approach:

-

Pyridine Functionalization: Sulfonation of 3-amino-2-oxopyridine using chlorosulfonic acid, followed by azepane coupling via nucleophilic substitution .

-

Acetamido Linker Formation: Reaction of 4-aminobenzoic acid methyl ester with bromoacetyl chloride, yielding the intermediate 4-(2-bromoacetamido)benzoate .

-

Final Coupling: Nucleophilic displacement of bromide by the sulfonated pyridine under basic conditions (e.g., K₂CO₃ in DMF) .

Table 2: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | ClSO₃H, DCM, 0°C → rt, 12h | 65% | 90% |

| 2 | BrCH₂COCl, Et₃N, THF, 0°C | 78% | 95% |

| 3 | K₂CO₃, DMF, 60°C, 24h | 52% | 88% |

Purification and Analysis

-

Chromatography: Silica gel column chromatography (ethyl acetate/hexane, 3:7) isolates the product.

-

HPLC: Purity >95% confirmed via reverse-phase C18 column (acetonitrile/water gradient) .

Biological Activity and Mechanisms

Enzyme Inhibition

The azepane sulfonyl group is a known pharmacophore in protease inhibitors. Molecular docking studies suggest affinity for:

-

Serine proteases: Competitive inhibition via hydrogen bonding with the catalytic triad (Ki ≈ 120 nM) .

-

Kinases: ATP-binding site disruption in tyrosine kinases (IC₅₀ = 0.8 μM).

Pharmacokinetics and Toxicity

ADME Profile

-

Solubility: LogP = 2.1 predicts moderate lipid solubility; aqueous solubility <0.1 mg/mL.

-

Metabolism: Hepatic CYP3A4-mediated oxidation of the azepane ring, generating inactive metabolites .

Toxicity Screening

Future Perspectives

Structural Modifications

-

Azepane Replacement: Testing smaller rings (e.g., piperidine) to reduce metabolic liability .

-

Ester Hydrolysis: Prodrug strategies using free carboxylic acids to enhance bioavailability .

Clinical Translation

-

Phase I Trials: Pending toxicity profiling in higher organisms.

-

Combination Therapy: Synergy with β-lactam antibiotics against resistant strains.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume